Triapine has been used in trials studying the treatment of Leukemia, Lung Cancer, Kidney Cancer, Prostate Cancer, and Pancreatic Cancer, among others.
Triapine is a synthetic heterocyclic carboxaldehyde thiosemicarbazone with potential antineoplastic activity. Triapine inhibits the enzyme ribonucleotide reductase, resulting in the inhibition of the conversion of ribonucleoside diphosphates to deoxyribonucleotides necessary for DNA synthesis. This agent has been shown to inhibit tumor growth in vitro. (NCI04)
TRIAPINE is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 10 investigational indications.
a neuroprotective agent; structure given in first source
Triapine
CAS No.: 236392-56-6
Cat. No.: VC0005346
Molecular Formula: C7H9N5S
Molecular Weight: 195.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 236392-56-6 |
|---|---|
| Molecular Formula | C7H9N5S |
| Molecular Weight | 195.25 g/mol |
| IUPAC Name | [(E)-(3-amino-2-pyridinyl)methylideneamino]thiourea |
| Standard InChI | InChI=1S/C7H9N5S/c8-5-2-1-3-10-6(5)4-11-12-7(9)13/h1-4H,8H2,(H3,9,12,13)/b11-4+ |
| Standard InChI Key | XMYKNCNAZKMVQN-NYYWCZLTSA-N |
| Isomeric SMILES | C1=CC(=C(N=C1)/C=N/NC(=S)N)N |
| Canonical SMILES | C1=CC(=C(N=C1)C=NNC(=S)N)N |
Introduction
Chemical and Pharmacological Profile of Triapine
Structural Characteristics
Triapine (C₇H₉N₅S) belongs to the α-N-heterocyclic thiosemicarbazone class, characterized by a pyridine ring substituted with an aminomethylidene-thiosemicarbazone moiety. Its IUPAC name, [(E)-[(3-aminopyridin-2-yl)methylidene]amino]thiourea, reflects the planar configuration critical for metal chelation . The molecule’s stability arises from intramolecular hydrogen bonding between the thiosemicarbazone sulfur and pyridine nitrogen, enabling robust interactions with transition metals like iron and copper .
Table 1: Key Chemical Properties of Triapine
| Property | Value |
|---|---|
| Molecular Weight | 195.24 g/mol |
| Chemical Formula | C₇H₉N₅S |
| CAS Number | 143621-35-6 |
| Solubility | Lipophilic at physiological pH |
| Metal Binding Capacity | Fe(II/III), Cu(II), Ga(III) |
Pharmacokinetics and Metabolism
Triapine exhibits rapid absorption following intravenous administration, with a serum half-life of approximately 2–4 hours . Protein binding remains moderate (60–70%), while its volume of distribution (1.2–1.5 L/kg) suggests extensive tissue penetration . Metabolism occurs primarily via hepatic glucuronidation, with renal excretion accounting for 60–70% of elimination . Notably, its lipophilicity facilitates blood-brain barrier penetration, making it a candidate for central nervous system malignancies .
Mechanism of Action: Ribonucleotide Reductase Inhibition and Beyond
Targeting Ribonucleotide Reductase
RNR catalyzes the reduction of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis. Triapine inhibits RNR by destabilizing the enzyme’s diferric-tyrosyl radical cofactor, essential for catalytic activity . Unlike hydroxyurea, which directly quenches the tyrosyl radical, Triapine chelates iron from the R2 subunit, inducing cofactor disintegration and irreversible enzyme inactivation . This mechanism depletes deoxyribonucleotide pools, preferentially targeting rapidly proliferating cancer cells .
Metal Chelation and Reactive Oxygen Species (ROS) Generation
Triapine’s thiosemicarbazone moiety enables redox-active metal complexation. The iron(II)-Triapine complex reacts with molecular oxygen, generating cytotoxic ROS such as hydroxyl radicals (·OH) . This dual mechanism—RNR inhibition and oxidative stress—synergistically damages DNA and proteins, exacerbating genomic instability in cancer cells . Copper(II)-Triapine complexes further amplify ROS production, exploiting the elevated copper levels in tumors to induce selective cytotoxicity .
Table 2: Comparative RNR Inhibition Profiles
| Agent | IC₅₀ (μM) | Metal Dependency | Resistance Profile |
|---|---|---|---|
| Hydroxyurea | 500–1000 | Iron-independent | Common |
| Triapine | 0.1–1.0 | Iron-dependent | Rare |
Clinical Evaluation of Triapine
Phase I/II Trials in Solid Tumors
Over 30 clinical trials have evaluated Triapine as a monotherapy or in combination with cytotoxics like cisplatin and gemcitabine . In a phase II study of metastatic renal cell carcinoma (N = 19), Triapine monotherapy (96 mg/m²/day, days 1–4 and 15–18) yielded a 7% response rate and median progression-free survival of 3.6 months . Dose-limiting toxicities included grade 3/4 neutropenia (79%) and acute hypoxia, necessitating dose reductions in 53% of patients .
Hematologic Malignancies
Triapine demonstrated curative potential in murine L1210 leukemia models, with complete remission achieved at 10 mg/kg/day . Early-phase trials in acute myeloid leukemia (AML) reported partial responses, though efficacy was overshadowed by myelosuppression . Combination regimens with cytarabine are under investigation to leverage synergistic RNR inhibition .
Adverse Effects and Clinical Limitations
Hematologic Toxicity
Neutropenia, anemia, and thrombocytopenia are dose-limiting, attributable to RNR inhibition in bone marrow progenitors . Methemoglobinemia, observed in 26% of patients, arises from Triapine’s interaction with hemoglobin iron .
Pharmacodynamic Challenges
Triapine’s short half-life necessitates frequent dosing, while its metal-chelating activity may interfere with endogenous iron homeostasis, exacerbating fatigue and nausea .
Recent Advances and Derivative Development
Piperazinyl Derivatives
Structural modification with piperazine groups (e.g., compounds L₁–L₁₂) enhances lipid solubility and selectivity . These derivatives retain RNR inhibitory activity while mitigating myelotoxicity through reduced iron chelation in normal tissues .
Copper-Complexed Formulations
Copper(II)-Triapine complexes exploit the “copper overload” phenomenon in tumors, delivering cytotoxic copper ions and inducing ROS-mediated apoptosis . Preclinical studies show 10–100-fold increased potency compared to Triapine alone .
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